![molecular formula C6H13N3O3 B1666427 2-[2-(2-アジドエトキシ)エトキシ]エタノール CAS No. 86520-52-7](/img/structure/B1666427.png)
2-[2-(2-アジドエトキシ)エトキシ]エタノール
概要
説明
2-[2-(2-Azidoethoxy)ethoxy]ethanol is a chemical compound with the molecular formula C6H13N3O3This compound contains an azide group and a terminal hydroxyl group, making it a versatile reagent in various chemical reactions, particularly in click chemistry .
科学的研究の応用
2-[2-(2-Azidoethoxy)ethoxy]ethanol is widely used in scientific research due to its versatility:
Chemistry: It is used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: It serves as a cross-linking reagent for biomolecules, aiding in the study of protein-protein interactions.
Medicine: The compound is used in the development of drug delivery systems and diagnostic tools.
Industry: It is employed in the production of specialty polymers and materials .
作用機序
Target of Action
The azide group in the compound is known to be reactive with alkyne, bcn, dbco via click chemistry .
Mode of Action
The azide group in 2-[2-(2-Azidoethoxy)ethoxy]ethanol can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is often used in bioconjugation applications to create covalent bonds between molecules.
Pharmacokinetics
The compound’s hydrophilic peg spacer is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
生化学分析
Biochemical Properties
2-[2-(2-Azidoethoxy)ethoxy]ethanol plays a significant role in biochemical reactions, primarily due to its azide group, which is highly reactive with alkynes, BCN, and DBCO via click chemistry to form stable triazole linkages . This reactivity makes it a valuable linker in the synthesis of bioconjugates, including antigen-antibody and protein-protein interactions . The hydroxyl group of 2-[2-(2-Azidoethoxy)ethoxy]ethanol allows for further derivatization or replacement with other reactive functional groups, enhancing its utility in various biochemical applications .
Cellular Effects
2-[2-(2-Azidoethoxy)ethoxy]ethanol influences various cellular processes through its interactions with biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by forming stable triazole linkages with target molecules . These interactions can lead to changes in cellular function, including alterations in protein activity and localization. The compound’s ability to modify proteins and other biomolecules makes it a powerful tool in studying cellular mechanisms and functions.
Molecular Mechanism
The molecular mechanism of 2-[2-(2-Azidoethoxy)ethoxy]ethanol involves its azide group reacting with alkynes, BCN, and DBCO to form triazole linkages . This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling studies. . These modifications can influence the compound’s interactions with enzymes, proteins, and other biomolecules, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-(2-Azidoethoxy)ethoxy]ethanol can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions (2-8°C) but may degrade over extended periods or under harsh conditions . Long-term studies have shown that 2-[2-(2-Azidoethoxy)ethoxy]ethanol can have lasting effects on cellular function, particularly in in vitro and in vivo experiments . These effects are often related to the compound’s ability to form stable triazole linkages with target molecules, leading to persistent modifications in protein activity and cellular processes.
Dosage Effects in Animal Models
The effects of 2-[2-(2-Azidoethoxy)ethoxy]ethanol in animal models vary with different dosages. At low doses, the compound can effectively modify target biomolecules without causing significant toxicity . At higher doses, 2-[2-(2-Azidoethoxy)ethoxy]ethanol may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases.
Metabolic Pathways
2-[2-(2-Azidoethoxy)ethoxy]ethanol is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that recognize its hydroxyl group, leading to the formation of derivatives with different biochemical properties . These metabolic transformations can affect the compound’s activity and interactions with other biomolecules, influencing metabolic flux and metabolite levels in cells .
Transport and Distribution
Within cells and tissues, 2-[2-(2-Azidoethoxy)ethoxy]ethanol is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The azide group of 2-[2-(2-Azidoethoxy)ethoxy]ethanol allows it to be targeted to specific sites within cells, facilitating its use in targeted biochemical studies .
Subcellular Localization
The subcellular localization of 2-[2-(2-Azidoethoxy)ethoxy]ethanol is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can affect the compound’s activity and function, allowing for precise control over its biochemical effects within cells .
準備方法
Synthetic Routes and Reaction Conditions
2-[2-(2-Azidoethoxy)ethoxy]ethanol can be synthesized from 2-[2-(2-Chloroethoxy)ethoxy]ethanol. The synthesis involves the substitution of the chlorine atom with an azide group using sodium azide in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 2-[2-(2-Azidoethoxy)ethoxy]ethanol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced as a solution in tert-butyl methyl ether to facilitate handling and storage .
化学反応の分析
Types of Reactions
2-[2-(2-Azidoethoxy)ethoxy]ethanol undergoes various chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes to form stable triazole linkages.
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Reduction: Hydrogen gas and palladium catalysts are used for the reduction of the azide group.
Substitution: Reagents such as tosyl chloride can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution
Major Products Formed
Click Chemistry: Triazole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted ethers and esters
類似化合物との比較
Similar Compounds
2-[2-(2-Chloroethoxy)ethoxy]ethanol: A precursor in the synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethanol.
3-Azido-1-propanol: Another azide-containing compound used in similar applications.
O-(2-Azidoethyl)heptaethylene glycol: A compound with a longer polyethylene glycol chain and similar reactivity
Uniqueness
2-[2-(2-Azidoethoxy)ethoxy]ethanol is unique due to its combination of an azide group and a terminal hydroxyl group, which provides versatility in chemical reactions. Its ability to participate in click chemistry and undergo further derivatization makes it a valuable reagent in various fields of research and industry .
特性
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3/c7-9-8-1-3-11-5-6-12-4-2-10/h10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNIHDBMMDOUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451649 | |
| Record name | 2-[2-(2-azidoethoxy)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86520-52-7 | |
| Record name | 2-[2-(2-azidoethoxy)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86520-52-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1666345.png)

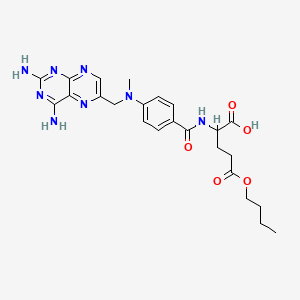
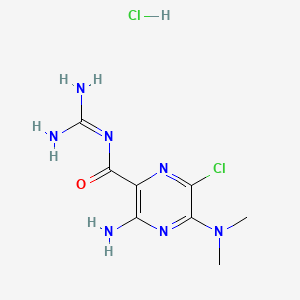
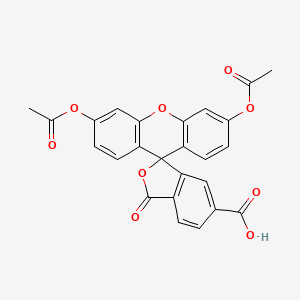


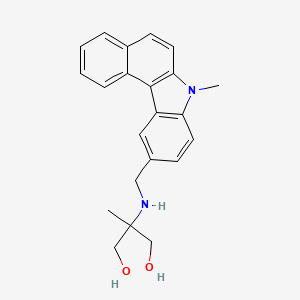

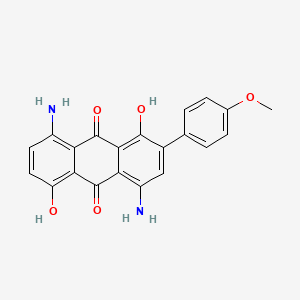

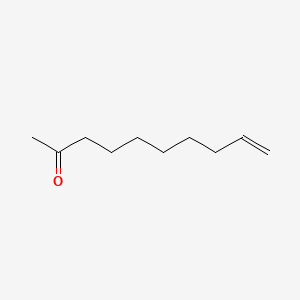
![(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide](/img/structure/B1666367.png)
